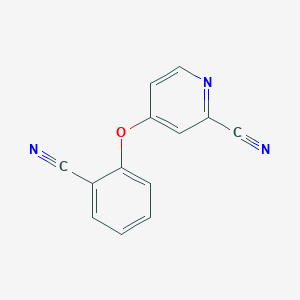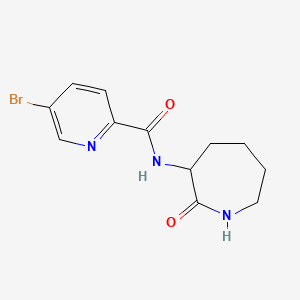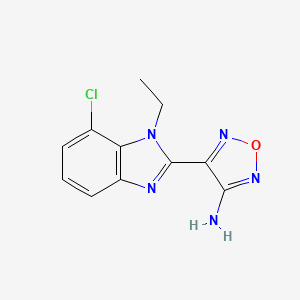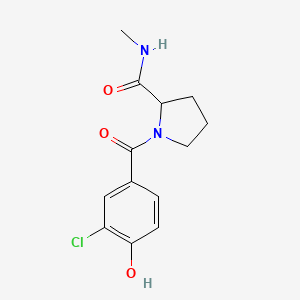
4-(2-Cyanophenoxy)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyanophenoxy)pyridine-2-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPYC is a heterocyclic compound that consists of a pyridine ring and a phenoxy group attached to a nitrile and cyano group.
Wirkmechanismus
The mechanism of action of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is not fully understood. However, studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile exerts its biological effects by inhibiting certain enzymes and signaling pathways. For example, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and apoptosis.
Biochemical and Physiological Effects:
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has several advantages and limitations for lab experiments. One advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is easy to synthesize and purify, making it readily available for use in various experiments. Another advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has a relatively low toxicity profile, making it safe to use in vitro and in vivo experiments. However, one limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can undergo degradation under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile. One direction is the further investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the synthesis of novel organic materials using 4-(2-Cyanophenoxy)pyridine-2-carbonitrile as a building block. In addition, the development of new synthesis methods for 4-(2-Cyanophenoxy)pyridine-2-carbonitrile and its derivatives can lead to the discovery of new compounds with unique properties. Finally, the study of the structure-activity relationship of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can provide insights into its biological activity and lead to the discovery of more potent analogs.
Synthesemethoden
The synthesis of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 2-bromoanisole in the presence of a palladium catalyst. The reaction proceeds through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure 4-(2-Cyanophenoxy)pyridine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to possess antitumor and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. In material science, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
4-(2-cyanophenoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-10-3-1-2-4-13(10)17-12-5-6-16-11(7-12)9-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAJHZXIHZLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanophenoxy)pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)


![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)


![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)